molecular formula C12H17NO B14517500 Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- CAS No. 62378-91-0

Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)-

Cat. No.: B14517500
CAS No.: 62378-91-0
M. Wt: 191.27 g/mol
InChI Key: PCSLDPDZHHEDHT-UHFFFAOYSA-N
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Description

Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C11H17NO. It is a derivative of benzenamine, where the amino group is substituted with a 3-methoxy group, an N-methyl group, and an N-(1-methyl-2-propenyl) group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- typically involves the following steps:

    Starting Material: The synthesis begins with benzenamine (aniline) as the starting material.

    N-Methylation: The N-methyl group is introduced via methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).

    N-(1-Methyl-2-propenyl) Substitution: The final step involves the substitution of the amino group with the N-(1-methyl-2-propenyl) group, which can be achieved using an appropriate alkylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, alkoxides, and amines

Major Products Formed

    Oxidation: Quinones, nitroso derivatives

    Reduction: Corresponding amines or alcohols

    Substitution: Substituted benzenamine derivatives

Scientific Research Applications

Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its methoxy and N-methyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3-methoxy-: Lacks the N-methyl and N-(1-methyl-2-propenyl) groups.

    Benzenamine, N-methyl-: Lacks the 3-methoxy and N-(1-methyl-2-propenyl) groups.

    Benzenamine, N-(1-methyl-2-propenyl)-: Lacks the 3-methoxy and N-methyl groups.

Uniqueness

Benzenamine, 3-methoxy-N-methyl-N-(1-methyl-2-propenyl)- is unique due to the presence of all three substituents (3-methoxy, N-methyl, and N-(1-methyl-2-propenyl)) on the benzenamine core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62378-91-0

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-but-3-en-2-yl-3-methoxy-N-methylaniline

InChI

InChI=1S/C12H17NO/c1-5-10(2)13(3)11-7-6-8-12(9-11)14-4/h5-10H,1H2,2-4H3

InChI Key

PCSLDPDZHHEDHT-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)N(C)C1=CC(=CC=C1)OC

Origin of Product

United States

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